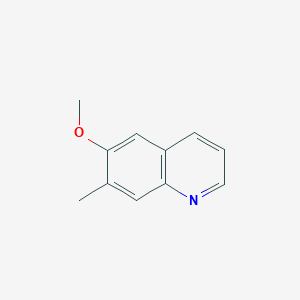

6-Methoxy-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-6-10-9(4-3-5-12-10)7-11(8)13-2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYLMLHLAFLKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467219-83-6 | |

| Record name | 6-methoxy-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Enduring Relevance of the Quinoline Scaffold

An In-Depth Technical Guide to the Doebner-von Miller Synthesis of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant biological activity.[1][2] Its derivatives are prominent in medicinal chemistry, demonstrating antimalarial, antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[2] Given its importance, the development of efficient synthetic routes to functionalized quinolines has been a long-standing objective in organic chemistry.

Among the classical methods, the Doebner-von Miller reaction, first described in the 1880s, remains a powerful and versatile tool for constructing the quinoline framework.[3][4] The reaction facilitates the synthesis of substituted quinolines through the acid-catalyzed condensation of an aromatic amine (typically an aniline) with an α,β-unsaturated carbonyl compound.[3][5] Despite its age, ongoing research continues to refine this reaction, underscoring its sustained utility in modern synthetic chemistry and drug discovery.[1]

The Core Mechanism: A Journey of Fragmentation and Recombination

The mechanism of the Doebner-von Miller synthesis, along with the related Skraup reaction, has been a subject of considerable debate.[3][6] Early mechanistic proposals were challenged by experimental observations that could not be fully explained. Modern isotopic labeling and crossover experiments have led to the widely accepted fragmentation-recombination mechanism, which elegantly accounts for the observed product distributions.[6][7][8]

The reaction is initiated by a 1,4-conjugate addition (Michael addition) of the aniline to the protonated α,β-unsaturated carbonyl compound.[3] This step is reversible. The crucial and irreversible step that follows is the fragmentation of this initial adduct into two key components: an imine and a saturated ketone.[3][6][7] It is this fragmentation that explains the results of carbon-13 labeling studies, where scrambling of the isotopic label in the final quinoline product was observed.[6][7][8]

These fragments then recombine to form a new conjugated imine. This intermediate subsequently undergoes a second nucleophilic attack, this time from another molecule of aniline, leading to a diarylamine intermediate. An intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring follows. The resulting dihydroquinoline intermediate is then aromatized to the final quinoline product through an oxidation step.[3] The oxidizing agent is often a Schiff base formed in situ from the condensation of the aniline and the carbonyl compound.[9][10]

Caption: The Fragmentation-Recombination Mechanism of the Doebner-von Miller Reaction.

A Practical Guide to the Experimental Workflow

While reaction conditions can be tailored to specific substrates, a general workflow provides a solid foundation for execution and optimization. The process is often a one-pot synthesis, valued for its operational simplicity.[9]

Generalized Experimental Protocol

-

Acidic Medium Preparation: The aniline is dissolved or suspended in an acidic medium (e.g., aqueous hydrochloric acid) in a suitable reaction flask equipped with a reflux condenser and stirrer. The mixture is typically heated.[11]

-

Reagent Addition: The α,β-unsaturated carbonyl compound, often dissolved in a water-immiscible organic solvent like toluene to create a biphasic system, is added dropwise to the heated aniline solution.[11] This slow addition is critical to minimize the self-polymerization of the carbonyl compound, a primary cause of tar formation.[11][12]

-

Reaction: The mixture is heated, typically at reflux, for several hours. Reaction progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the mixture is cooled. The aqueous phase is carefully neutralized with a base (e.g., sodium hydroxide solution) to deprotonate the quinoline hydrochloride salt.[11]

-

Extraction: The free quinoline base is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

-

Purification: The combined organic extracts are dried, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography or distillation.

Caption: Generalized Experimental Workflow for the Doebner-von Miller Synthesis.

Optimizing Key Reaction Parameters

The success of the Doebner-von Miller synthesis hinges on the careful selection and control of several experimental variables.

| Parameter | Key Considerations & Rationale |

| Aniline Substrate | Electron-donating groups generally accelerate the reaction. Electron-withdrawing groups can significantly decrease nucleophilicity, leading to lower yields and requiring more forcing conditions.[9] Meta-substituted anilines can produce a mixture of 5- and 7-substituted quinoline regioisomers.[6] |

| Carbonyl Component | α,β-unsaturated aldehydes or ketones are used. These can be generated in situ from the aldol condensation of two aldehydes or an aldehyde and a ketone (the Beyer method).[3][4] Sterically hindered carbonyls, particularly γ-substituted ones, may yield complex mixtures and only trace amounts of the desired quinoline.[13][14] |

| Acid Catalyst | Both Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (SnCl₄, ZnCl₂, Sc(OTf)₃) are effective.[3][6] The acid protonates the carbonyl, activating it for nucleophilic attack. The choice and concentration of the acid are critical; overly harsh conditions can accelerate tar formation.[11] |

| Solvent System | The use of a biphasic system (e.g., aqueous acid and an organic solvent like toluene) is a significant improvement over classical conditions. It sequesters the carbonyl compound in the organic phase, minimizing its acid-catalyzed self-polymerization in the aqueous phase.[11][15] |

| Temperature | Heating is required to overcome the activation energy for cyclization and dehydration. However, excessive temperatures promote polymerization and degradation. The lowest effective temperature should be maintained for optimal results.[11] |

Navigating the Scope and Limitations

While broadly applicable, the Doebner-von Miller reaction is not without its challenges. Understanding its limitations is key to successful application and troubleshooting.

Major Challenges & Troubleshooting

| Problem | Root Cause | Recommended Solution(s) |

| Tar Formation | The primary issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[11][15] | Employ a Biphasic System: Sequester the carbonyl in an organic phase (e.g., toluene) away from the aqueous acid.[11][15] Gradual Addition: Add the carbonyl compound slowly to the heated aniline solution to keep its instantaneous concentration low.[11] Optimize Conditions: Use the mildest effective acid and the lowest necessary temperature.[11] |

| Low Yield | Can result from tar formation, substrate deactivation (e.g., anilines with strong electron-withdrawing groups), or incomplete reaction.[9][12] | Optimize Catalyst: Screen different Brønsted and Lewis acids to find the most effective one for the specific substrate combination. Forcing Conditions: For unreactive anilines, consider higher temperatures and longer reaction times, while carefully monitoring for decomposition.[12] |

| Regioselectivity Issues | The standard reaction favors 2- and 2,4-substituted quinolines.[16] Achieving 4-substitution can be challenging. | Substrate Modification: To favor 4-substituted products, a reversal of regiochemistry can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner, typically with trifluoroacetic acid (TFA) as the catalyst.[10][12] |

| Incomplete Oxidation | The final step is the oxidation of a dihydroquinoline intermediate. If this step is inefficient, the product will be contaminated with the partially saturated analog.[11] | Ensure Oxidant Presence: The reaction often generates its own oxidant (a Schiff base). If this is insufficient, an external oxidizing agent (like nitrobenzene in the related Skraup synthesis) may be considered, though this increases reaction complexity and hazard. |

Application in Drug Discovery and Development

The Doebner-von Miller reaction provides access to a class of compounds with immense pharmaceutical value. Its ability to construct the quinoline core from simple, inexpensive starting materials makes it an important transformation in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).[16]

-

Antimalarial Agents: The quinoline scaffold is central to many antimalarial drugs, including quinine and chloroquine.[15] The Doebner-von Miller synthesis and its variations provide routes to the functionalized quinolines needed for these and next-generation therapies.

-

Drug Intermediates: The reaction is used to produce key building blocks for more complex molecules. For example, the synthesis of 2-methylquinoline (quinaldine) derivatives is a common application.[16][17]

-

Chelating Agents: The synthesis of quinoline derivatives like 8-hydroxyquinoline, a well-known chelating agent and precursor to pesticides, can be achieved using this methodology.[18]

Conclusion

The Doebner-von Miller synthesis is a cornerstone of heterocyclic chemistry, offering a direct and powerful pathway to substituted quinolines. While challenged by potential side reactions, particularly polymerization, a thorough understanding of its fragmentation-recombination mechanism and the rationale behind key experimental parameters allows for effective troubleshooting and optimization. Modern adaptations, such as the use of biphasic solvent systems and milder Lewis acid catalysts, have significantly improved the reaction's reliability and yield. For the medicinal or process chemist, mastering this reaction provides invaluable access to a privileged scaffold that is central to the development of new therapeutics.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner-Miller Reaction [drugfuture.com]

- 5. synarchive.com [synarchive.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Research Portal [research.usc.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iipseries.org [iipseries.org]

- 17. researchgate.net [researchgate.net]

- 18. Doebner-Miller reaction and applications | PPTX [slideshare.net]

A Spectroscopic Blueprint for 6-Methoxy-7-methylquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic signature of 6-Methoxy-7-methylquinoline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By drawing upon established principles and comparative data from closely related analogs, this guide serves as a robust framework for the characterization of this and similar quinoline derivatives.

Introduction to this compound and its Spectroscopic Characterization

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of the methoxy and methyl substituents on the quinoline core dictates its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in its synthesis and application. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, offering a virtual roadmap for its empirical identification.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data Summary

The following table summarizes the anticipated key spectroscopic data for this compound based on the analysis of related compounds and established spectroscopic principles.

| Spectroscopic Technique | Predicted Key Data |

| ¹H NMR (CDCl₃) | Aromatic Protons: δ 7.0-8.8 ppm (m), Methoxy Protons (-OCH₃): δ ~3.9 ppm (s, 3H), Methyl Protons (-CH₃): δ ~2.4 ppm (s, 3H) |

| ¹³C NMR (CDCl₃) | Aromatic Carbons: δ 100-160 ppm, Methoxy Carbon (-OCH₃): δ ~55 ppm, Methyl Carbon (-CH₃): δ ~15-20 ppm |

| IR (ATR) | C-H (Aromatic): ~3050 cm⁻¹, C-H (Aliphatic): ~2950 cm⁻¹, C=C and C=N (Aromatic): ~1600-1450 cm⁻¹, C-O (Ether): ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric) |

| Mass Spectrometry | Molecular Ion [M]⁺˙: m/z 173, [M+H]⁺: m/z 174. Key fragments are expected from the loss of a methyl radical (m/z 158) and carbon monoxide (m/z 145). |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a quinoline derivative is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added.

-

Cap the NMR tube and gently invert it multiple times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity through shimming to achieve sharp and symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans may be necessary to obtain an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic, methoxy, and methyl protons.

Caption: Predicted ¹H NMR assignments for this compound.

-

Aromatic Protons (δ 7.0-8.8 ppm): The five protons on the quinoline ring system will appear in the aromatic region.

-

H-2, H-3, and H-4 on the pyridine ring are expected to be in the more downfield portion of this region, influenced by the electronegativity of the nitrogen atom.

-

H-5 and H-8 on the benzene ring will have their chemical shifts influenced by the electron-donating methoxy and methyl groups. H-5 is anticipated to be a singlet, while H-8 will likely appear as a singlet as well, due to the substitution pattern.

-

-

Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three equivalent protons of the methoxy group are expected to appear as a sharp singlet, as they are not coupled to any other protons. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring.

-

Methyl Protons (-CH₃, δ ~2.4 ppm): The three equivalent protons of the methyl group at the 7-position will also appear as a sharp singlet. This chemical shift is typical for a methyl group attached to an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation is the same as for ¹H NMR. The data acquisition typically involves a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of this compound is predicted to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Caption: Predicted ¹³C NMR assignments for this compound.

-

Aromatic Carbons (δ 100-160 ppm): The nine carbons of the quinoline ring will resonate in this range. The carbon attached to the methoxy group (C-6) is expected to be significantly shielded, while the carbons of the pyridine ring will be more downfield.

-

Methoxy Carbon (-OCH₃, δ ~55 ppm): This signal is characteristic of a methoxy carbon attached to an aromatic ring.

-

Methyl Carbon (-CH₃, δ ~15-20 ppm): This upfield signal is typical for a methyl carbon attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-IR spectroscopy.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum.

Interpretation of the Predicted IR Spectrum

The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

~3050 cm⁻¹: C-H stretching vibrations of the aromatic quinoline ring.

-

~2950 cm⁻¹: C-H stretching vibrations of the aliphatic methoxy and methyl groups.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic quinoline core.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong asymmetric and symmetric C-O stretching vibrations of the methoxy group, respectively. These are often prominent and diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like quinoline derivatives.

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

-

Molecular Ion ([M]⁺˙ at m/z 173 and [M+H]⁺ at m/z 174): The molecular weight of this compound is 173.21 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion or the protonated molecule, confirming the molecular formula C₁₁H₁₁NO.

-

Fragmentation Pattern: The fragmentation of methoxyquinolines is well-documented.[1] Key fragmentation pathways for this compound are predicted to involve:

-

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 158.

-

Subsequent loss of carbon monoxide (CO): This would lead to a fragment ion at m/z 130.

-

Caption: Predicted primary fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed blueprint of its expected ¹H NMR, ¹³C NMR, IR, and mass spectra. This information is invaluable for researchers working on the synthesis, purification, and application of this quinoline derivative, enabling them to confidently identify and characterize their target molecule. The provided protocols also serve as a practical guide for obtaining high-quality spectroscopic data for this class of compounds.

References

"CAS number and molecular structure of 6-Methoxy-7-methylquinoline"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-7-methylquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. We will delve into its core identifiers, molecular structure, physicochemical properties, and its emerging role as a valuable building block in the development of novel therapeutic agents.

Core Identification and Chemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. The structural modifications at the 6th and 7th positions with a methoxy and a methyl group, respectively, significantly influence its chemical reactivity and biological activity.

The primary identifiers and key physicochemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 467219-83-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [1][2][3] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| Monoisotopic Mass | 173.08406 Da | [3] |

| SMILES | CC1=CC2=C(C=CC=N2)C=C1OC | [2][3] |

| InChI Key | MAYLMLHLAFLKOX-UHFFFAOYSA-N | [3] |

| XlogP (Predicted) | 2.5 | [3] |

Molecular Structure

The structural arrangement of this compound forms the basis of its chemical behavior. The quinoline core provides a rigid scaffold, while the methoxy and methyl groups offer sites for further functionalization and influence the molecule's electronic properties.

Caption: 2D Molecular Structure of this compound.

Synthesis Pathways

Quinoline and its derivatives are commonly synthesized via the Skraup synthesis. This classic method involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. For substituted quinolines like this compound, a suitably substituted aniline serves as the precursor. A similar, well-documented procedure for a related compound, 6-methoxy-8-nitroquinoline, illustrates the harsh but effective conditions of the Skraup reaction, which involves heating the reactants to high temperatures.[4] A general patent for synthesizing 6-methoxyquinoline also details a modified Skraup synthesis using p-methoxyaniline, glycerol, p-methoxy nitrobenzene (as the oxidizing agent), and sulfuric acid.[5]

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted quinoline, based on the principles of the Skraup reaction.

Caption: Generalized workflow for quinoline synthesis via the Skraup method.

Applications in Drug Discovery and Organic Synthesis

While specific applications for this compound are still emerging, the broader class of 6-methoxyquinoline derivatives serves as a crucial scaffold in medicinal chemistry. These compounds are recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.

-

Antiparasitic Agents: The closely related 6-methoxy-4-methylquinoline core is a key structural motif in potent antileishmanial agents.[6] It forms the backbone of compounds like sitamaquine, an 8-aminoquinoline analog that has progressed to clinical trials for treating visceral leishmaniasis.[6] The mechanism is believed to involve the compounds acting as lipophilic weak bases that accumulate in the parasite, disrupting pH gradients and mitochondrial function.[6]

-

Building Blocks for Complex Molecules: 6-Methoxyquinoline (the parent compound without the 7-methyl group) is a versatile precursor in the synthesis of various functional molecules.[7] It is used to create fluorescent sensors for ions like zinc and chlorine, potent tubulin polymerization inhibitors for cancer therapy, and inhibitors of bacterial DNA gyrase and topoisomerase for developing new antibiotics.[7]

The diagram below illustrates the role of the 6-methoxyquinoline scaffold as a precursor.

Caption: Role of the 6-methoxyquinoline scaffold in synthesis.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling quinoline derivatives. For the related compound 6-methoxyquinoline, safety data sheets indicate it can cause skin and serious eye irritation.[8]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[9][10]

-

Handling: Avoid breathing vapors or mists. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

In case of exposure, follow standard first-aid measures:

-

Eyes: Rinse cautiously with water for several minutes.[8]

-

Skin: Wash with plenty of soap and water.[8]

-

Inhalation: Move to fresh air.[8]

-

Ingestion: Rinse mouth and seek medical attention.[8]

Conclusion

This compound, identified by CAS number 467219-83-6 , represents a specific structure within the broader, highly valuable class of quinoline compounds. While detailed research on this particular isomer is still growing, the established importance of the 6-methoxyquinoline scaffold in developing antiparasitic, anticancer, and antibacterial agents underscores its potential. Its synthesis, likely achievable through established methods like the Skraup reaction, makes it an accessible building block for medicinal chemists. As research continues, this compound may prove to be a key intermediate in the synthesis of next-generation therapeutics.

References

- 1. 6-Methoxy-7-Methyl-Quinoline | CAS#:467219-83-6 | Chemsrc [chemsrc.com]

- 2. 6-Methoxy-7-Methyl-Quinoline | 467219-83-6 | STA21983 [biosynth.com]

- 3. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 6. 6-Methoxy-4-methylquinoline|CAS 41037-26-7|Supplier [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.no [fishersci.no]

An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives

Preamble: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in drug discovery.[1][2][3] First isolated from coal tar in 1834, its derivatives are found in numerous natural alkaloids, most famously the antimalarial quinine from Cinchona bark.[4] The unique structural and electronic properties of the quinoline nucleus—its planarity, ability to intercalate with DNA, and capacity for diverse substitutions—make it a "privileged scaffold."[2] This allows medicinal chemists to fine-tune its steric and electronic characteristics to interact with a vast array of biological targets.[2] Consequently, quinoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, making them indispensable tools in the development of novel therapeutics.[1][3][5][6] This guide provides a technical exploration of these key biological activities, focusing on the underlying mechanisms of action and the experimental methodologies used to validate them.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The rapid and uncontrolled proliferation of cancer cells presents a unique set of therapeutic targets. Quinoline derivatives have been extensively investigated for their ability to interfere with these processes through diverse mechanisms, including the inhibition of DNA replication machinery, disruption of cell signaling, and induction of apoptosis.[7][8]

Mechanism of Action: DNA Topoisomerase Inhibition

A primary mechanism for the anticancer effect of many quinoline derivatives is the inhibition of topoisomerases.[7] These are essential enzymes that resolve topological DNA stress during replication and transcription by creating transient strand breaks.[1] Cancer cells, with their high replicative rate, are particularly dependent on topoisomerase activity.

-

Causality: By stabilizing the transient topoisomerase-DNA cleavage complex, quinoline derivatives prevent the re-ligation of the DNA strands. This leads to an accumulation of double-strand breaks, which triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1][4] Analogs of camptothecin, which feature a quinoline scaffold, are classic examples of topoisomerase I inhibitors.[1] Others, structurally related to the antileukemic drug m-Amsacrine, function as topoisomerase II inhibitors.[7]

Caption: Mechanism of quinoline derivatives as Topoisomerase II inhibitors.

Other Anticancer Mechanisms

Beyond topoisomerase inhibition, quinoline derivatives exert their effects by:

-

Kinase Inhibition: Targeting ATP-binding sites of kinases in pro-survival signaling pathways like EGFR and PI3K/AKT.[1][9]

-

Tubulin Polymerization Inhibition: Acting as antimitotic agents by disrupting microtubule dynamics, which is essential for forming the mitotic spindle during cell division.[7]

-

Induction of Oxidative Stress: Promoting the overproduction of reactive oxygen species (ROS) that disrupt the redox balance within cancer cells, leading to mitochondrial dysfunction and apoptosis.[1]

Quantitative Data Summary: Cytotoxic Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cell growth.

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 40c | P. falciparum (3D7) | 1.99 | Antimalarial (Dual Stage) | [1] |

| Thiazolo[5,4-b]quinoline (D3CLP) | Tumor Cells | >4x more cytotoxic vs. PBMCs | Topoisomerase II Inhibition | [7] |

| 2-(Pyridin-2-yl)quinoline | MCF-7 (Breast) | Significant Activity | DNA Intercalation | [2] |

| 2,4-Disubstituted quinolines | Various | Varies | Growth Inhibition, Apoptosis | [8] |

| Compound 91b1 | Various | Significant Activity | Downregulation of Lumican | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a robust method for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.[10][11] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is quantified by measuring its absorbance after solubilization, providing an indirect measure of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals under a microscope.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[11]

Part 2: Antimicrobial Activity - Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new agents with novel mechanisms.[5] Quinoline derivatives, particularly the fluoroquinolones, are well-established antibacterial agents, but the scaffold's versatility extends to antifungal and antitubercular activities as well.[12][13]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary antibacterial mechanism for many quinoline derivatives involves the inhibition of bacterial DNA topoisomerases, specifically DNA gyrase (Topoisomerase II) and Topoisomerase IV.[12][14]

-

Causality: These enzymes are vital for bacterial DNA replication, repair, and recombination. DNA gyrase introduces negative supercoils into DNA, while Topoisomerase IV is crucial for decatenating replicated chromosomes. By inhibiting these enzymes, quinoline derivatives block DNA synthesis and chromosome segregation, leading to rapid bacterial cell death. The specificity for bacterial topoisomerases over their mammalian counterparts is a key reason for their therapeutic success.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

| Quinoline Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Hybrid Compound 5d | Gram-positive & Gram-negative strains | 0.125 - 8 | [14] |

| Hybrid 7b | S. aureus | 2 | [12] |

| Hybrid 7b | M. tuberculosis H37Rv | 10 | [12] |

| 6-perfluoropropanyl quinoline | Pyricularia oryzae | Excellent Activity | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the in vitro susceptibility of a bacterial strain to an antimicrobial agent.[17][18][19]

Principle: A standardized bacterial inoculum is challenged with serial dilutions of a quinoline derivative in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Inoculum Preparation: Select several well-isolated colonies of the test bacterium from an agar plate. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Controls: Include a positive control well (broth with bacteria, no compound) to ensure bacterial growth and a negative/sterility control well (broth only) to check for contamination.

-

Inoculation: Dilute the standardized bacterial suspension from Step 1 into CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this suspension to each well (except the sterility control), resulting in a final volume of 100 µL.

-

Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the quinoline derivative at which there is no visible turbidity.[15]

Part 3: Antiviral Activity - Interrupting the Viral Life Cycle

The rigid, planar structure of the quinoline ring allows it to interact effectively with viral enzymes and nucleic acids, making its derivatives potent antiviral agents.[20] They have shown activity against a range of viruses, including HIV, malaria parasites (which have a viral-like intracellular stage), and coronaviruses.[21][22][23]

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

A key target for anti-HIV therapy is the viral enzyme reverse transcriptase (RT), which converts the single-stranded viral RNA genome into double-stranded DNA—a crucial step for integration into the host genome.[22][23]

-

Causality: Quinoline derivatives can act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They bind to an allosteric pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity. This prevents the formation of viral DNA and effectively halts the replication cycle.[23]

Quantitative Data Summary: Antiviral and Antimalarial Activity

| Derivative/Compound | Virus/Parasite | Assay | IC50 / EC50 | Reference |

| 4-oxoquinoline ribonucleoside | HIV-1 RT | Enzyme Inhibition | 1.4 µM | [23] |

| Elvitegravir (Quinoline-based) | HIV-1 | Cell-based | Varies | [22] |

| Chloroquine | P. falciparum | Cell-based | Varies | [1] |

| Ferroquine Derivative | P. falciparum | Cell-based | 6-fold more active than Chloroquine | [21] |

| Quinoline-pyrimidine hybrid | P. falciparum | Cell-based | 0.043 µg/mL | [21] |

Experimental Protocol: Plaque Reduction Assay

This is a functional assay used to quantify the infectivity of a virus and determine the efficacy of an antiviral compound.[24]

Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. The culture is then covered with a semi-solid medium (e.g., agarose overlay) which restricts the spread of progeny virus to neighboring cells. This results in the formation of localized zones of cell death called plaques. An effective antiviral will reduce the number or size of these plaques.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well or 12-well plates.[24]

-

Virus Infection: Prepare serial dilutions of the quinoline derivative. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

-

Adsorption: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Agarose Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 2X MEM containing 1.6% low-melting-point agarose) that also contains the respective concentrations of the quinoline derivative.

-

Incubation: Incubate the plates at 37°C and 5% CO₂ for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a solution like crystal violet to visualize the plaques. The viable cells will stain purple, while the plaques (areas of dead cells) will remain clear.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 (50% effective concentration) from the dose-response curve.

Part 4: Anti-inflammatory Activity - Modulating the Arachidonic Acid Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation are prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[25][26][27]

Mechanism of Action: Dual COX/LOX Inhibition

Certain quinoline derivatives have demonstrated the ability to inhibit both COX and LOX enzymes.[28]

-

Causality: Nonsteroidal anti-inflammatory drugs (NSAIDs) typically inhibit only COX enzymes. While effective, this can shunt arachidonic acid metabolism towards the LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. Compounds that dually inhibit both COX and LOX can offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile, particularly regarding gastrointestinal side effects.[25][28]

Caption: Quinoline derivatives as dual inhibitors of COX and LOX pathways.

Quantitative Data Summary: Enzyme Inhibition

| Quinoline Derivative | Target Enzyme | IC50 (µM) | Reference |

| Compound 12c | COX-2 | 0.1 | [28] |

| Compound 14a | COX-2 | 0.11 | [28] |

| Compound 14b | COX-2 | 0.11 | [28] |

| Compound 5c | 5-LOX | Significant Activity | [28] |

Experimental Protocol: In Vitro COX-2/5-LOX Inhibition Assay

This protocol outlines a method to screen for the inhibitory activity of quinoline derivatives against COX-2 and 5-LOX enzymes.[27][28]

Principle: Commercially available enzyme inhibitor screening kits are often used. For COX, the assay typically measures the peroxidase component of the enzyme, which catalyzes the oxidation of a chromogenic substrate. For 5-LOX, the assay measures the formation of hydroperoxides from arachidonic acid, often via a colorimetric or fluorescent method.

Step-by-Step Methodology (General Outline):

-

Reagent Preparation: Prepare all buffers, substrates, and enzymes according to the manufacturer's protocol (e.g., from a Cayman Chemical or Abcam kit).

-

Compound Preparation: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Plate Setup: To a 96-well plate, add the assay buffer, the enzyme (COX-2 or 5-LOX), and the quinoline derivative at various concentrations. Include a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) and a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) and the chromogenic/fluorogenic probe.

-

Kinetic Measurement: Immediately begin reading the absorbance or fluorescence at regular intervals using a microplate reader to measure the reaction rate.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of inhibition for each concentration of the quinoline derivative relative to the vehicle control. Plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.[27]

Conclusion and Future Outlook

The quinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have yielded crucial therapies for infectious diseases and cancer, and research continues to uncover new potential.[1][2] The future of quinoline-based drug discovery lies in the rational design of hybrid molecules that combine the quinoline core with other pharmacophores to achieve dual-target or multi-target activity.[14][21] This strategy could lead to more potent agents that can overcome drug resistance. As our understanding of complex disease pathways deepens, the versatility of the quinoline ring will undoubtedly ensure its continued prominence in the development of next-generation therapeutics.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. iipseries.org [iipseries.org]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. woah.org [woah.org]

- 19. microbenotes.com [microbenotes.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. athmicbiotech.com [athmicbiotech.com]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 6-Methoxy-7-methylquinoline in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and inherent biological activity. Within this important class of heterocycles, 6-methoxy-7-methylquinoline emerges as a particularly valuable building block. Its specific substitution pattern—an electron-donating methoxy group and a moderately activating methyl group—imparts unique electronic properties that can be strategically exploited in the synthesis of complex molecular architectures, most notably in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering field-proven insights for its effective utilization in organic synthesis.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The strategic placement of the methoxy and methyl groups on the benzo-fused portion of the quinoline ring system significantly influences its reactivity. The methoxy group at the 6-position and the methyl group at the 7-position are both electron-donating, thereby activating the benzene ring towards electrophilic substitution. This heightened nucleophilicity is a key feature that can be harnessed in various synthetic transformations.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Appearance | Solid |

| CAS Number | 467219-83-6 |

Synthesis of the Quinoline Core: A Modified Skraup Approach

The construction of the this compound scaffold can be efficiently achieved through a modification of the classic Skraup synthesis. This robust and scalable method involves the reaction of a substituted aniline with glycerol in the presence of a dehydrating agent and an oxidizing agent. For the synthesis of this compound, the logical starting material is 4-methoxy-3-methylaniline.

The causality behind this choice of starting material is rooted in the regiochemical outcome of the Skraup reaction. The cyclization of the intermediate derived from 4-methoxy-3-methylaniline is directed to the less sterically hindered position, leading to the desired this compound isomer.

Caption: Skraup Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established Skraup synthesis of substituted quinolines.

Materials:

-

4-Methoxy-3-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

m-Nitrobenzenesulfonic acid (or another suitable oxidizing agent)

-

Sodium Hydroxide (for workup)

-

Toluene (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add 4-methoxy-3-methylaniline and glycerol.

-

Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise via the dropping funnel with vigorous stirring. The temperature should be carefully monitored and maintained below 120°C to control the exothermic reaction.

-

Addition of Oxidizing Agent: Once the sulfuric acid has been added, introduce the oxidizing agent, m-nitrobenzenesulfonic acid, in portions.

-

Heating: After the addition is complete, heat the reaction mixture to 140-150°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic. This step should be performed in a fume hood as the reaction can be exothermic and may release fumes.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as toluene.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Application as a Building Block: The Gateway to Bioactive Molecules

The synthetic utility of this compound lies in its capacity to serve as a scaffold for the construction of more complex, biologically active molecules. The electron-rich nature of the quinoline ring makes it a versatile platform for a variety of chemical transformations.

Synthesis of Quinoline-5,8-diones: A Strategy for Antimalarial Agents

A particularly compelling application of this compound is its use as a precursor for the synthesis of quinoline-5,8-diones. This class of compounds has garnered significant attention in medicinal chemistry due to their potent antimalarial activity. The electron-donating methoxy and methyl groups on the quinoline ring facilitate the oxidation to the corresponding quinone.

The oxidation can be achieved using a variety of reagents, with ceric ammonium nitrate (CAN) and Fremy's salt (potassium nitrosodisulfonate) being particularly effective.

Caption: Oxidation to a Bioactive Quinoline-5,8-dione.

The resulting this compound-5,8-dione can then be further functionalized. For instance, the quinone moiety can undergo nucleophilic addition reactions, allowing for the introduction of various side chains to modulate the compound's biological activity and pharmacokinetic properties. This strategy has been successfully employed in the development of a range of potent antimalarial agents.

Experimental Protocol: Oxidation to this compound-5,8-dione

This protocol provides a general procedure for the oxidation of this compound to its corresponding 5,8-dione using ceric ammonium nitrate (CAN).

Materials:

-

This compound

-

Ceric Ammonium Nitrate (CAN)

-

Acetonitrile

-

Water

-

Ethyl Acetate (or other suitable extraction solvent)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolution: Dissolve this compound in a mixture of acetonitrile and water.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of ceric ammonium nitrate in water dropwise with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material on TLC and a color change.

-

Quenching and Extraction: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound-5,8-dione.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Broader Applications in Medicinal Chemistry

Beyond its role in the synthesis of antimalarial agents, the this compound scaffold holds promise for the development of other classes of therapeutic agents. The quinoline nucleus is a common feature in many kinase inhibitors, and the specific substitution pattern of this compound can be exploited to achieve selectivity for particular kinase targets. Furthermore, derivatives of this scaffold may exhibit a range of other biological activities, including anticancer and anti-inflammatory properties, making it a versatile starting point for drug discovery programs.

Conclusion

This compound is a valuable and strategically important building block in organic synthesis. Its synthesis via a modified Skraup reaction is a practical and scalable route to this key intermediate. The electron-donating substituents on the quinoline ring facilitate its conversion to the corresponding 5,8-dione, a scaffold with proven antimalarial activity. The versatility of the this compound core suggests its potential for broader applications in medicinal chemistry, offering a promising platform for the discovery and development of new therapeutic agents. Researchers and drug development professionals are encouraged to explore the rich chemistry of this building block to unlock its full potential in their synthetic endeavors.

A Technical Guide to 6-Methoxy-7-methylquinoline and Related Analogs: Synthesis, Properties, and Therapeutic Potential

Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This guide provides an in-depth review of 6-Methoxy-7-methylquinoline, a specific derivative with emerging research interest. While direct literature on this exact molecule is nascent, this document establishes a comprehensive technical framework by analyzing its fundamental properties and, critically, by drawing field-proven insights from closely related and structurally significant 6-methoxyquinoline analogs. We will explore foundational synthetic strategies, delve into key biological activities demonstrated by its chemical cousins—particularly in oncology and infectious diseases—and synthesize structure-activity relationship (SAR) data to guide future research. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical scaffold.

Part 1: The Core Moiety: this compound

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[3] This "privileged structure" is prevalent in natural alkaloids and synthetic compounds, exhibiting a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The functionalization of the quinoline core with various substituents, such as methoxy and methyl groups, allows for the fine-tuning of its physicochemical and pharmacological profiles, making it a highly adaptable framework for drug design.[2]

Physicochemical Properties of this compound

Understanding the fundamental properties of the title compound is the first step in evaluating its potential as a drug candidate or chemical intermediate.

| Property | Value | Source |

| CAS Number | 467219-83-6 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO | [5][6] |

| Molecular Weight | 173.21 g/mol | [5][6] |

| Exact Mass | 173.08400 | [5] |

| LogP | 2.55180 | [5] |

| PSA (Polar Surface Area) | 22.12000 Ų | [5] |

| SMILES | CC1=CC2=C(C=CC=N2)C=C1OC | [6] |

These properties suggest a compound with moderate lipophilicity (LogP of 2.55), which is often a desirable characteristic for oral bioavailability.

Part 2: Synthetic Strategies for Substituted Quinolines

The synthesis of the quinoline ring system is a well-established area of organic chemistry. The choice of a specific route depends on the desired substitution pattern and the availability of starting materials.

Foundational Quinoline Synthesis: The Skraup Reaction

The Skraup synthesis is a classic and widely adopted method for producing quinolines.[7] It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (such as nitrobenzene corresponding to the aniline used), and a dehydrating agent like concentrated sulfuric acid.[7][8] The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally, oxidation to form the aromatic quinoline ring.

While this method is scalable and cost-effective, it can be highly exothermic and requires careful temperature control.[8][9] Modifications often involve using milder catalysts or alternative reagents to improve yields and safety.[7]

Generalized Skraup Synthesis Workflow

The following diagram illustrates the logical flow of a typical Skraup synthesis for producing a substituted quinoline.

Detailed Protocol: Synthesis of 6-Methoxyquinoline via Modified Skraup Reaction

This protocol is adapted from a patented method and serves as a representative example for this class of synthesis.[7]

Materials:

-

p-Anisidine (p-methoxyaniline)

-

Glycerol

-

p-Methoxy nitrobenzene

-

Ferrous sulfate

-

Boric acid

-

Concentrated sulfuric acid

-

Sodium hydroxide solution

-

Ethyl acetate

-

Distilled water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 1.0 molar part of p-methoxyaniline, 4.3-4.5 parts of glycerol, 0.50-0.54 parts of p-methoxy nitrobenzene, 0.20-0.25 parts of ferrous sulfate, and 1.0-1.3 parts of boric acid.

-

Scientist's Note: Ferrous sulfate acts as a catalyst, and boric acid helps to moderate the reaction, preventing the polymerization and charring that can lower yields in traditional Skraup syntheses.[7]

-

-

Acid Addition: While stirring, slowly and carefully add concentrated sulfuric acid dropwise. The volume ratio of sulfuric acid to glycerol should be approximately 1:6. This step is highly exothermic and requires external cooling to maintain control.

-

Reflux: Once the acid addition is complete, heat the mixture to 140°C and maintain reflux for 8-8.5 hours.[7]

-

Scientist's Note: The prolonged heating ensures the completion of the cyclization and subsequent oxidation to the aromatic quinoline system.

-

-

Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH reaches 5.5.[7]

-

Work-up - Extraction: Remove any floating resin by decantation. Filter the remaining solid and wash it first with distilled water, then with ethyl acetate. Combine the organic phases and perform an additional extraction of the aqueous phase with ethyl acetate to maximize recovery.[7]

-

Isolation: Combine all organic phases and remove the ethyl acetate via reduced pressure distillation to yield the crude 6-methoxyquinoline product.[7] Further purification can be achieved through chromatography or recrystallization.

Part 3: Biological Activities and Therapeutic Potential

The true value of the 6-methoxyquinoline scaffold lies in the diverse and potent biological activities exhibited by its derivatives. Research has primarily focused on anticancer and antimicrobial applications.

Anticancer Applications

A significant challenge in chemotherapy is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp). Certain 6-methoxy-2-arylquinoline derivatives have been designed and synthesized as P-gp inhibitors.[10] A study found that alcoholic derivatives, specifically those with a hydroxymethyl group at position 4, were potent inhibitors of P-gp, with some compounds being more than twice as effective as the reference inhibitor verapamil.[10] This suggests that the 6-methoxyquinoline scaffold can be functionalized to restore the efficacy of conventional chemotherapeutics in resistant cancer cells.

The quinoline core is a versatile scaffold for developing kinase inhibitors. A series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met tyrosine kinase, a key driver in many cancers.[11] Furthermore, other derivatives, such as 5-amino-2-aroylquinolines, act as potent tubulin polymerization inhibitors, disrupting cell division in a manner similar to taxane-based drugs.[8][12]

The following table summarizes the anticancer activity of various quinoline derivatives from the literature, highlighting the potency achievable with this scaffold.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| 6,7-Dimethoxy-4-anilinoquinoline (12n) | A549 (Lung Cancer) | 7.3 | [11] |

| 6,7-Dimethoxy-4-anilinoquinoline (12n) | MCF-7 (Breast Cancer) | 6.1 | [11] |

| 6,7-Methylenedioxy-4-phenylquinolin-2-one (12e) | 2774 (Ovarian Cancer) | 0.4 | [13] |

| 6,7-Methylenedioxy-4-phenylquinolin-2-one (12e) | HL-60 (Leukemia) | 0.4 | [13] |

| 6,7-Disubstituted-4-phenoxyquinoline (53) | A549 (Lung Cancer) | 0.003 | [14] |

| 6,7-Disubstituted-4-phenoxyquinoline (53) | HepG2 (Liver Cancer) | 0.49 | [14] |

| 6,7-Disubstituted-4-phenoxyquinoline (53) | MCF-7 (Breast Cancer) | 0.006 | [14] |

IC₅₀ is the concentration required to inhibit cell growth by 50%.

Antimicrobial Applications

The quinoline scaffold is the basis for many successful antibacterial drugs. Research has shown that 3-fluoro-6-methoxyquinoline derivatives can act as inhibitors of bacterial DNA gyrase and topoisomerase.[8][12] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is distinct from many common antibiotics, offering a potential avenue for combating resistant bacterial strains.

Structure-Activity Relationship (SAR) Insights

Analysis of the available literature provides key insights for guiding the design of new, more potent this compound derivatives:

-

Substitution at Position 4: The introduction of a hydroxymethyl group at the 4-position appears critical for P-gp inhibitory activity.[10]

-

Substitution at Position 2: Aryl groups at the 2-position are common in derivatives designed as P-gp inhibitors and tubulin polymerization inhibitors.[8][10]

-

Methoxy Group Effects: Dimethoxy substitution on a 4-phenyl ring (e.g., at positions 2 and 4) leads to more potent anticancer activity than monomethoxy substitution.[13] The 6-methoxy group itself is a common feature in many biologically active quinolines.[8][10][12]

Part 4: Future Directions and Conclusion

The research landscape surrounding substituted quinolines is rich and continues to yield promising therapeutic candidates. While this compound itself is a relatively under-explored molecule, the extensive data on its close analogs provide a strong rationale for its investigation as a core scaffold in drug discovery.

The demonstrated success of 6-methoxyquinoline derivatives as P-gp inhibitors, c-Met inhibitors, tubulin polymerization inhibitors, and antibacterial agents provides a clear roadmap for future research. The next logical step is the systematic synthesis of a library of this compound derivatives, exploring substitutions at the 2-, 4-, and 8-positions of the quinoline ring. Screening these new chemical entities against panels of cancer cell lines (including MDR lines), bacterial strains, and relevant kinases could uncover novel lead compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-7-Methyl-Quinoline | CAS#:467219-83-6 | Chemsrc [chemsrc.com]

- 6. 6-Methoxy-7-Methyl-Quinoline | 467219-83-6 | STA21983 [biosynth.com]

- 7. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-メトキシキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery and Historical Development in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its journey, from a rudimentary extract of coal tar to the structural heart of life-saving therapeutics, is a compelling narrative of scientific inquiry, serendipity, and rational design. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted quinolines. We will traverse the early days of its isolation, delve into the foundational synthetic methodologies that unlocked its vast chemical space, and chart its transformative impact on the treatment of infectious diseases, from malaria to bacterial infections. This guide is designed to provide not only a historical perspective but also to illuminate the enduring principles of drug discovery and development that the quinoline story so vividly illustrates.

The Genesis: Isolation and Early Characterization of the Quinoline Core

The story of quinoline begins not in a sophisticated pharmaceutical laboratory, but in the industrial landscape of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a compound from coal tar which he named "leukol" (from the Greek for "white oil").[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a compound through the dry distillation of the antimalarial natural product quinine with a strong base, which he termed "Chinoilin" or "Chinolein".[1] It was the astute observation of August Hoffmann that these two seemingly different substances were, in fact, identical, thus establishing the fundamental quinoline structure.[1] This early work, rooted in the burgeoning field of organic chemistry, laid the groundwork for what would become a remarkably fruitful area of research. For a considerable time, coal tar remained the primary commercial source of quinoline.[1]

Forging the Scaffold: The Classical Era of Quinoline Synthesis

The true potential of the quinoline nucleus could only be unlocked through the development of synthetic methods to create its derivatives. The late 19th century witnessed a flurry of activity in this area, resulting in several eponymous reactions that are still fundamental to heterocyclic chemistry today. These methods provided access to a diverse array of substituted quinolines, paving the way for the systematic investigation of their properties.

The Skraup Synthesis (1880)

The first major breakthrough in quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[2] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline.[2][3] The reaction is notoriously vigorous, often requiring a moderator like ferrous sulfate to control its exothermicity.[2]

The mechanism of the Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3][4] This is followed by a Michael-type conjugate addition of the aniline to acrolein. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, yields the quinoline ring system.[3]

References

"theoretical calculations on 6-Methoxy-7-methylquinoline structure"

An In-depth Technical Guide to the Theoretical Calculations on the Structure of 6-Methoxy-7-methylquinoline

Authored by: Dr. Gemini, Senior Application Scientist

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] this compound, a specific derivative, holds significant promise for further investigation in drug discovery endeavors. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging the power of computational chemistry, researchers can gain profound insights into the behavior of this compound, thereby accelerating the process of rational drug design.

This document is intended for researchers, scientists, and drug development professionals with an interest in the application of computational techniques to the study of small molecules. It is structured to provide not only a theoretical understanding but also practical, step-by-step protocols for performing these calculations.

Molecular Geometry Optimization: The Foundation of In Silico Analysis

The first and most critical step in the computational analysis of a molecule is the determination of its most stable three-dimensional conformation, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Density Functional Theory (DFT) has emerged as a robust and widely-used method for this purpose, offering a favorable balance between accuracy and computational cost.[3][4]

The "Why" Behind the Choice of Method and Basis Set

For a molecule like this compound, a popular and well-validated choice is the B3LYP functional in combination with the 6-311++G(d,p) basis set.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This approach has been shown to provide excellent descriptions of the geometric and electronic properties of a wide range of organic molecules.

-

6-311++G(d,p) Basis Set : This notation describes the set of mathematical functions used to represent the atomic orbitals of the molecule.

-

6-311 : Indicates a triple-zeta valence basis set, which provides a more flexible and accurate description of the valence electrons compared to smaller basis sets.

-

++G : The double plus sign signifies the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons that are far from the nucleus, which is important for systems with lone pairs or anions, and for accurately calculating properties like electron affinity and proton affinity.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is essential for accurately representing chemical bonds.

-

Protocol for Geometry Optimization

The following is a generalized protocol for performing a geometry optimization using a computational chemistry software package like Gaussian:

-

Build the initial structure : Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor such as GaussView or Avogadro.

-